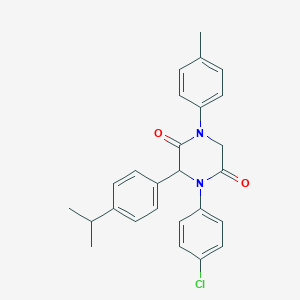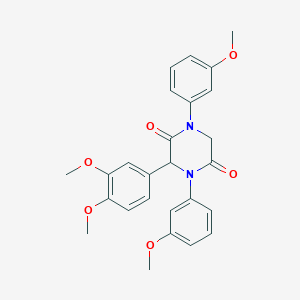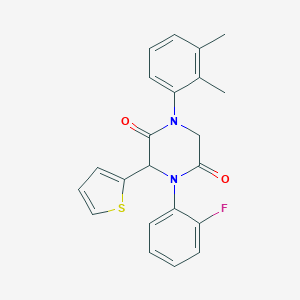
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as CIPP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound exhibits unique properties that have made it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce pain in various animal models of pain. In addition, this compound has been shown to exhibit anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in good yields and high purity. It is also relatively easy to handle and store. However, this compound has some limitations for use in lab experiments. It is a highly lipophilic compound that can be difficult to solubilize in aqueous solutions. In addition, this compound has limited water solubility, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for research on 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione. One area of research is the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound derivatives for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Researchers are currently exploring the molecular targets of this compound and the signaling pathways involved in its pharmacological effects. Finally, researchers are also exploring the use of this compound in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves the reaction of this compound with various reagents. The most common method for synthesizing this compound is the reaction of this compound with ethyl chloroformate in the presence of triethylamine. This reaction yields this compound in good yields and high purity.
Scientific Research Applications
4-(4-Chlorophenyl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C26H25ClN2O2 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H25ClN2O2/c1-17(2)19-6-8-20(9-7-19)25-26(31)28(22-12-4-18(3)5-13-22)16-24(30)29(25)23-14-10-21(27)11-15-23/h4-15,17,25H,16H2,1-3H3 |
InChI Key |
OUQZTNPTAASPMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
